molecular formula C15H15NO2 B14901456 4-((O-tolyloxy)methyl)benzamide

4-((O-tolyloxy)methyl)benzamide

Cat. No.: B14901456
M. Wt: 241.28 g/mol
InChI Key: FXVQAUIKSIVBGE-UHFFFAOYSA-N
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Description

4-((O-tolyloxy)methyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a benzene ring substituted with a tolyloxy group.

Preparation Methods

The synthesis of 4-((O-tolyloxy)methyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and low reaction times. Industrial production methods often involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-((O-tolyloxy)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of strong nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((O-tolyloxy)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((O-tolyloxy)methyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with other proteins and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

4-((O-tolyloxy)methyl)benzamide can be compared with other benzamide derivatives, such as:

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(2-methylphenoxy)methyl]benzamide

InChI

InChI=1S/C15H15NO2/c1-11-4-2-3-5-14(11)18-10-12-6-8-13(9-7-12)15(16)17/h2-9H,10H2,1H3,(H2,16,17)

InChI Key

FXVQAUIKSIVBGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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